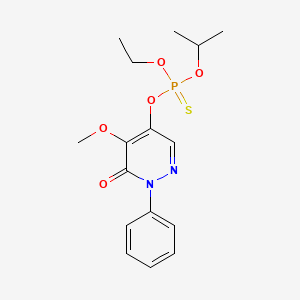
Phosphorothioic acid, O-(1,6-dihydro-5-methoxy-6-oxo-1-phenyl-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophosphoric acid O-ethyl O-isopropyl O-(1,6-dihydro-5-methoxy-6-oxo-1-phenylpyridazin-4-yl) ester is a complex organophosphate compound. Organophosphates are a class of organophosphorus compounds with the general structure O=P(OR)3, where a central phosphate molecule is bonded to alkyl or aromatic substituents . These compounds have gained significant attention due to their diverse applications, particularly in agriculture and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophosphoric acid O-ethyl O-isopropyl O-(1,6-dihydro-5-methoxy-6-oxo-1-phenylpyridazin-4-yl) ester typically involves the esterification reaction between thiophosphoric acid and the corresponding alcohols. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The use of advanced technologies and equipment ensures the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Thiophosphoric acid O-ethyl O-isopropyl O-(1,6-dihydro-5-methoxy-6-oxo-1-phenylpyridazin-4-yl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phosphoric acid derivatives, while substitution reactions can produce a variety of substituted organophosphates .
Applications De Recherche Scientifique
Thiophosphoric acid O-ethyl O-isopropyl O-(1,6-dihydro-5-methoxy-6-oxo-1-phenylpyridazin-4-yl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of thiophosphoric acid O-ethyl O-isopropyl O-(1,6-dihydro-5-methoxy-6-oxo-1-phenylpyridazin-4-yl) ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to various biological effects. The pathways involved in its action are complex and depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiophosphoric acid O-ethyl O-isopropyl O-(1,6-dihydro-5-methoxy-6-oxo-1-phenylpyridazin-4-yl) ester
- Thiophosphoric acid O-ethyl O-isopropyl O-(1,6-dihydro-5-methoxy-6-oxo-1-phenylpyridazin-4-yl) ester derivatives
- Other organophosphate esters
Uniqueness
The uniqueness of thiophosphoric acid O-ethyl O-isopropyl O-(1,6-dihydro-5-methoxy-6-oxo-1-phenylpyridazin-4-yl) ester lies in its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
59631-22-0 |
|---|---|
Formule moléculaire |
C16H21N2O5PS |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
5-[ethoxy(propan-2-yloxy)phosphinothioyl]oxy-4-methoxy-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C16H21N2O5PS/c1-5-21-24(25,22-12(2)3)23-14-11-17-18(16(19)15(14)20-4)13-9-7-6-8-10-13/h6-12H,5H2,1-4H3 |
Clé InChI |
CFJWGWZIHZMYPN-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(OC1=C(C(=O)N(N=C1)C2=CC=CC=C2)OC)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















